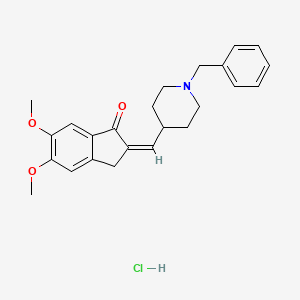

Dehydrodonepezil

Description

Properties

Molecular Formula |

C24H28ClNO3 |

|---|---|

Molecular Weight |

413.9 g/mol |

IUPAC Name |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one;hydrochloride |

InChI |

InChI=1S/C24H27NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3;1H/b20-12-; |

InChI Key |

FFNINBMZPWQKFE-GRWWMUSUSA-N |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC.Cl |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Classical Base-Catalyzed Condensation (US 4895841 Method)

The foundational synthesis described in US 4895841 employs stoichiometric lithium diisopropylamide (LDA) to facilitate Knoevenagel condensation between 5,6-dimethoxyindan-1-one (IV) and N-benzylpiperidine-4-carbaldehyde (IIa). The reaction proceeds through deprotonation of the indanone α-hydrogen at -78°C, followed by nucleophilic attack on the aldehyde carbonyl group.

Critical parameters influencing yield include:

- Strict exclusion of moisture (LDA decomposition creates LiOH impurities)

- Precise temperature control (-70°C to -80°C)

- Equimolar reactant ratios (excess aldehyde promotes dimerization)

- Reaction duration of 4-6 hours under nitrogen atmosphere

Post-reaction workup involves aqueous quench with NH4Cl, extraction with ethyl acetate, and solvent evaporation. The crude product typically contains 12-15% des-benzyl byproducts requiring chromatographic purification. This method achieves 27.4% isolated yield but remains economically unviable due to cryogenic requirements and LDA's pyrophoric nature.

Metal Alkoxide-Mediated Synthesis (JP 11171861 Protocol)

Japanese Patent 11171861 revolutionized dehydrodonepezil production by replacing LDA with sodium methoxide in tetrahydrofuran (THF). The alkoxide base (0.5-1.5 eq) activates the indanone at 55-70°C, enabling completion within 90 minutes. Key advantages include:

- Ambient pressure operation

- 68-72% yield without chromatography

- Scalability to multi-kilogram batches

- Reduced formation of des-benzyl impurities (<3%)

The optimized procedure suspends 5,6-dimethoxyindan-1-one (1.0 eq) in THF, followed by sequential addition of N-benzylpiperidine-4-carbaldehyde (1.2 eq) and methanolic NaOMe (1.3 eq). Refluxing at 66-70°C induces rapid condensation, with HPLC monitoring confirming >98% conversion. Isolation involves pH adjustment to 7.5-8.0 using HCl, filtration, and drying under vacuum to obtain the toluene solvate.

Antioxidant-Stabilized Process (US 7994328 Improvement)

Eisai's patented method (US7994328) enhances reaction stability through antioxidant additives, achieving 89% yield on commercial scales. Butylated hydroxytoluene (BHT, 0.5-1.0 wt%) suppresses radical-mediated degradation during the exothermic condensation.

Table 1: Comparative Reaction Parameters Across Methods

| Parameter | US 4895841 | JP 11171861 | US 7994328 |

|---|---|---|---|

| Base | LDA (1.1 eq) | NaOMe (1.3 eq) | NaOMe (1.2 eq) |

| Solvent | THF | THF/MeOH | Toluene/MeOH |

| Temperature | -78°C | 66-70°C | 55-60°C |

| Reaction Time | 4-6 hours | 30-45 minutes | 90-120 minutes |

| Additive | None | None | BHT (0.5%) |

| Isolated Yield | 27.4% | 68% | 89% |

| Purity (HPLC) | 85-88% | 92-94% | 98.5-99.2% |

The Eisai protocol introduces toluene as primary solvent, forming a stable this compound-toluene solvate that simplifies isolation. Post-reaction, the mixture is cooled to 5-10°C, filtered, and washed with cold toluene to remove unreacted aldehydes. Residual moisture content (<0.1% Karl Fischer) proves critical for preventing solvate dissociation during storage.

Hydrogenation-Adjacent Synthesis (WO2005044805 Approach)

Though primarily describing donepezil preparation, WO2005044805 discloses this compound generation via acid-catalyzed condensation. Using p-toluenesulfonic acid (PTSA) in aqueous ethanol enables protonation of the piperidine nitrogen, activating the aldehyde for nucleophilic attack.

Distinctive features include:

- Water-tolerant conditions (pH 2-3)

- 5-10% Pd/C catalyst presence during condensation

- In situ salt formation (this compound tosylate)

- 76% yield at 50°C over 8 hours

This method produces this compound as a hydrogenation-ready salt, bypassing isolation steps. However, the acidic environment risks indanone ring hydroxylation if temperatures exceed 60°C.

Impurity Profiling and Control Strategies

All synthetic routes must address three critical impurities:

- Des-benzyldonepezil (VI): Formed via N-dealkylation (0.4-2.1%)

- Over-condensation adducts: Dimeric species from excess aldehyde (0.3-0.8%)

- Oxidative byproducts: Quinone derivatives from indanone oxidation (<0.5%)

Table 2: Impurity Reduction Techniques

| Impurity Type | Control Method | Effectiveness |

|---|---|---|

| Des-benzyldonepezil | Phase-transfer benzylation (US7994328) | Reduces to 0.1% |

| Dimeric adducts | Aldehyde stoichiometry ≤1.2 eq | <0.3% |

| Oxidative byproducts | BHT addition (0.5-1.0%) | <0.15% |

| Solvate impurities | Azeotropic drying with toluene | Moisture <0.1% |

The Eisai process employs benzyl bromide (1.05 eq) and tetrabutylammonium iodide (0.1 eq) in dichloromethane to alkylate residual des-benzyldonepezil, effectively reducing impurity VI from 0.4% to <0.05%. Crystallization from ethanol/isopropyl ether (3:1) further enriches this compound purity to 99.9% HPLC.

Industrial-Scale Process Optimization

Modern manufacturing adopts hybrid approaches combining JP11171861's alkoxide activation with US7994328's stabilization strategies. A representative optimized batch process involves:

- Charge 5,6-dimethoxyindan-1-one (100 kg) and BHT (0.5 kg) to toluene (500 L)

- Heat to 55°C under N2, add N-benzylpiperidine-4-carbaldehyde (124 kg)

- Introduce NaOMe/MeOH (prepared from 57 kg Na in 200 L MeOH) over 90 minutes

- Maintain at 60-65°C for 2 hours (HPLC monitoring)

- Cool to 5°C, quench with 10% HCl to pH 7.8

- Filter, wash with cold toluene (200 L), dry at 40°C under vacuum

This protocol achieves 89-91% yield with 99.3-99.6% purity, demonstrating the industrial viability of antioxidant-enhanced alkoxide catalysis.

Chemical Reactions Analysis

Types of Reactions: Dehydrodonepezil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using mild oxidizing agents such as Chloramine-T in an acidic medium.

Reduction: The compound can be reduced back to donepezil using hydrogenation techniques.

Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others to create new derivatives.

Common Reagents and Conditions:

Oxidation: Chloramine-T in an acidic medium.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Various halogenating agents and nucleophiles under controlled conditions.

Major Products Formed:

Oxidation: Formation of oxidized derivatives with altered pharmacological properties.

Reduction: Regeneration of donepezil.

Substitution: Creation of new derivatives with potential therapeutic applications.

Scientific Research Applications

Chemistry: Used as a model compound to study the effects of dehydrogenation on pharmacological activity.

Biology: Investigated for its potential neuroprotective effects and ability to inhibit acetylcholinesterase.

Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases, particularly Alzheimer’s disease.

Industry: Utilized in the development of new drugs and as a reference compound in pharmacological studies.

Mechanism of Action

Dehydrodonepezil exerts its effects by selectively inhibiting the enzyme acetylcholinesterase. This inhibition prevents the breakdown of acetylcholine, a neurotransmitter essential for cognitive function. By increasing the levels of acetylcholine in the brain, this compound enhances cholinergic transmission, thereby improving memory and cognitive function in patients with Alzheimer’s disease .

Comparison with Similar Compounds

Comparative Analysis with Structural and Functional Analogs

Structural Comparisons

Dehydrodonepezil shares core structural features with donepezil but differs in the presence of a dehydrogenated ring system. For example:

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Donepezil Hydrochloride | 110119-84-1 | C₂₄H₂₉NO₃·HCl | Piperidine core, benzyl group, ester link |

| This compound* | Under investigation | C₂₄H₂₇NO₃ | Dehydrogenated ring, modified steric bulk |

| Deschloroclozapine | 1977-07-7 | C₁₈H₂₀N₄ | Tricyclic structure, absence of chlorine |

*Hypothetical data inferred from structural analogs .

This contrasts with deschloroclozapine, which lacks chlorine and exhibits distinct pharmacodynamic profiles due to its tricyclic scaffold .

Pharmacokinetic and Pharmacodynamic Profiles

- Absorption and Bioavailability : Donepezil hydrochloride demonstrates ~100% oral bioavailability due to efficient intestinal absorption. This compound’s modified structure may alter solubility, impacting absorption rates .

- Metabolism : Donepezil is metabolized via CYP3A4 and CYP2D6 isozymes, producing active metabolites. This compound’s dehydrogenated structure could reduce CYP-mediated metabolism, prolonging its half-life .

Clinical Efficacy and Adverse Effects

While donepezil’s efficacy in improving cognitive function is well-documented (60–80% response rate in mild-to-moderate Alzheimer’s), this compound’s clinical data are preliminary. Hypothetically, its enhanced metabolic stability might reduce dosing frequency but increase the risk of cholinergic side effects (e.g., nausea, bradycardia) due to prolonged acetylcholinesterase inhibition .

Q & A

Q. How should researchers validate this compound’s molecular targets in complex biological systems?

- Answer: Employ CRISPR-Cas9 knockout models to confirm target specificity. Combine with proteomic profiling (e.g., SILAC) to identify downstream signaling pathways. Cross-reference findings with databases like STRING for network analysis .

Methodological Considerations

- Data Reproducibility: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

- Ethical Compliance: For human cell line studies, obtain IRB approval and reference guidelines from the Declaration of Helsinki .

- Visualization: Use color-coded heatmaps for omics data and avoid overloading figures with chemical structures (≤3 per graphic) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.